molecular formula C14H18N4O3S B2400752 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide CAS No. 1396862-62-6

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide

Cat. No. B2400752
CAS RN: 1396862-62-6
M. Wt: 322.38
InChI Key: FIYSSQSAFILSLJ-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H18N4O3S and its molecular weight is 322.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Supramolecular Assembly

The study of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide and its derivatives provides insights into the effect of substitution on supramolecular assembly. Through X-ray powder diffraction, a series of nimesulidetriazole derivatives were synthesized, and their crystal structures were analyzed. This research highlights the importance of intermolecular interactions, such as hydrogen bonds and π interactions, in forming complex architectures. The findings from this study contribute to the understanding of how structural variations in compounds affect their supramolecular assembly and potential applications in material science and drug design (Dey et al., 2015).

Synthesis and Ring Transformation

Another aspect of scientific research on this compound focuses on its synthesis and intramolecular ring transformation. Research demonstrates how 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole reacts with various reagents to produce fused s-triazoles through a process of cyclodehydration. This method of synthesizing fused s-triazoles opens up pathways for developing novel compounds with potential applications in pharmaceuticals and agrochemicals (Sasaki, Ohno, & Ito, 1984).

Catalytic Asymmetric Synthesis

The chemical framework of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide serves as a foundation for developing new ligand scaffolds for catalytic asymmetric synthesis. Research in this area has led to the creation of azole derivatives that act as bidentate ligands for metal-mediated asymmetric synthesis, facilitating high enantiomeric excess in alkylzinc additions to aliphatic aldehydes. This advancement is significant for the field of synthetic chemistry, providing new tools for the enantioselective synthesis of complex molecules (Wipf & Wang, 2002).

Antiarrhythmic Potential

Further research into derivatives of N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)methanesulfonamide explores their potential as antiarrhythmic agents. A series of these derivatives were identified as potential class III antiarrhythmic agents, interacting with myocardial potassium channels and prolonging the ventricular effective refractory period. This discovery could lead to the development of new treatments for arrhythmias, showcasing the therapeutic potential of these compounds (Johnson et al., 1995).

properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-22(20,21)15-9-10-17-14(19)18(12-5-3-2-4-6-12)13(16-17)11-7-8-11/h2-6,11,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYSSQSAFILSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1C(=O)N(C(=N1)C2CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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